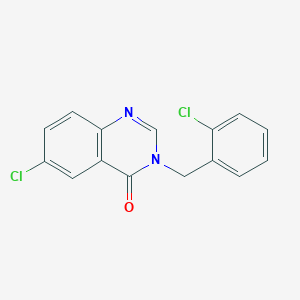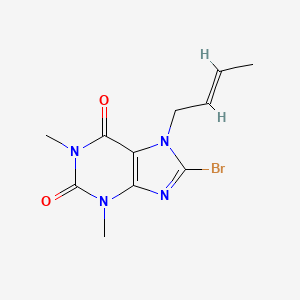
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide is a complex organic compound that features a thiazole ring substituted with a 2,3-dichlorobenzyl group and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the 2,3-Dichlorobenzyl Group: The 2,3-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl bromide and the thiazole intermediate.
Formation of the Phenylacrylamide Moiety: The phenylacrylamide group can be attached through an amide coupling reaction between the thiazole derivative and phenylacrylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,3-dichlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols or amines.
Scientific Research Applications
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound can be investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of specific pathways, leading to changes in cellular functions. For example, it could inhibit or activate enzymes involved in metabolic processes, or it could bind to receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: This compound shares the 2,3-dichlorobenzyl group but has an imidazole ring instead of a thiazole ring.
5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: This compound also contains the 2,3-dichlorobenzyl group but features a quinazoline ring system.
Uniqueness
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide is unique due to its combination of a thiazole ring with a phenylacrylamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
304895-55-4 |
|---|---|
Molecular Formula |
C19H14Cl2N2OS |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(E)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-16-8-4-7-14(18(16)21)11-15-12-22-19(25-15)23-17(24)10-9-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,23,24)/b10-9+ |
InChI Key |
HOSQUYRYXSQLKW-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982683.png)
![9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982684.png)

![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![9-Chloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982697.png)
![7-(4-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982704.png)


![4-ethyl-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B11982732.png)
![9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982742.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982754.png)
